8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
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Overview
Description
8-methyl-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and thiophene moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Quinolines
are a class of compounds that have been used in medicinal chemistry due to their wide range of biological activities . They can participate in both electrophilic and nucleophilic substitution reactions .
Thiophenes
, on the other hand, are sulfur-containing heterocyclic compounds that are utilized in industrial chemistry and material science . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid typically involves the construction of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, using a thiophene boronic acid derivative and a suitable palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce double bonds or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation with palladium on carbon, sodium borohydride.
Substitution: Halogenation with N-bromosuccinimide, nitration with nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
8-methyl-2-thien-2-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Comparison with Similar Compounds
2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Lacks the methyl group at the 8-position, which can affect its chemical reactivity and biological activity.
8-Methylquinoline-4-carboxylic acid:
Thiophene-2-carboxylic acid: Lacks the quinoline ring, making it less versatile in terms of chemical modifications
Uniqueness: 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the combination of the quinoline and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFZIXAUMPPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394081 |
Source
|
Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33289-45-1 |
Source
|
Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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